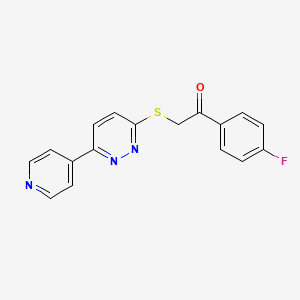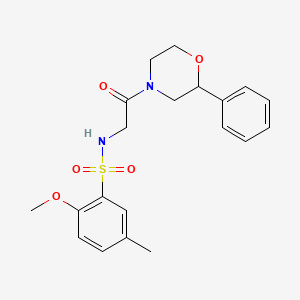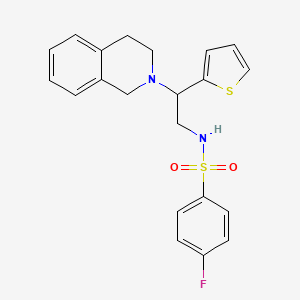![molecular formula C18H14N2O3 B2455396 3-{[(ciclopropilcarbonil)oxi]imino}-1-fenil-1,3-dihidro-2H-indol-2-ona CAS No. 478261-14-2](/img/structure/B2455396.png)
3-{[(ciclopropilcarbonil)oxi]imino}-1-fenil-1,3-dihidro-2H-indol-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one” is a derivative of 1,3-dihydro-2H-indol-2-ones . These derivatives are reported to exhibit a wide variety of biodynamic activities such as antitubercular, anti HIV, fungicidal, antibacterial, and anticonvulsant .
Synthesis Analysis
The synthesis of various 5-substituted-3- [ {5- (6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydro pyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives was reported using a one-pot multicomponent-Biginelli reaction via a CaCl2 catalyst .Aplicaciones Científicas De Investigación
Actividad Antitubercular
Los derivados de 1,3-dihidro-2H-indol-2-onas han demostrado prometedoras propiedades antituberculares . Los investigadores han sintetizado nuevos derivados de indol-2-ona, incluido nuestro compuesto de interés, y han evaluado su eficacia contra Mycobacterium tuberculosis H37Rv. Estos compuestos podrían contribuir potencialmente a la lucha contra la tuberculosis.
Potencial Anti-VIH
Si bien no se menciona explícitamente para nuestro compuesto, vale la pena señalar que los derivados de indol se han investigado por su actividad anti-VIH . Estudios adicionales podrían explorar si nuestro compuesto exhibe efectos similares.
Propiedades Fungicidas
Los mismos derivados han mostrado actividad antifúngica contra cepas como Candida albicans y Aspergillus niger . Investigar los efectos específicos de nuestro compuesto sobre los patógenos fúngicos podría proporcionar información valiosa.
Efectos Antibacterianos
Los ensayos antibacterianos in vitro revelaron actividad contra varios patógenos humanos, incluyendo Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Staphylococcus aureus y Bacillus subtilis . Comprender el mecanismo de acción y las posibles aplicaciones clínicas es crucial.
Propiedades Anticonvulsivas
Aunque no se ha estudiado directamente para nuestro compuesto, los derivados de indol se han explorado como posibles anticonvulsivos . Investigar si nuestro compuesto exhibe efectos similares podría valer la pena.
Otras Actividades Biodinámicas
Los derivados de indol a menudo sorprenden a los investigadores con propiedades adicionales. Si bien no se ha informado explícitamente para nuestro compuesto, es esencial permanecer abiertos a descubrimientos inesperados. Las futuras investigaciones pueden descubrir nuevas aplicaciones.
Para obtener información más detallada, puede consultar el artículo de investigación original . Si tiene alguna pregunta específica o necesita detalles adicionales, no dude en preguntar! 😊
Mecanismo De Acción
The mechanism of action of 3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one is not yet fully understood. However, it is believed to act by binding to the active site of the target enzyme and preventing the enzyme from carrying out its normal function. In the case of COX-2, it is believed to bind to the active site of the enzyme and prevent it from producing inflammatory mediators. In the case of AChE, it is believed to bind to the active site of the enzyme and prevent it from breaking down acetylcholine.
Biochemical and Physiological Effects
3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one has been found to have a variety of biochemical and physiological effects. In the case of COX-2 inhibition, it has been found to reduce inflammation and pain. In the case of AChE inhibition, it has been found to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. Additionally, 3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one has been found to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one in laboratory experiments is that it is relatively easy to synthesize and can be purified using column chromatography. Additionally, it has been found to have a variety of biological activities, making it useful in a wide range of experiments. The main limitation of using 3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in different contexts.
Direcciones Futuras
The potential of 3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one is still largely unexplored, and there are a number of possible future directions for research. One possible direction is to further investigate its mechanism of action in order to better understand its effects in different contexts. Additionally, 3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one could be further studied for its potential to act as an inhibitor of other enzymes, such as monoamine oxidase (MAO) and phosphodiesterase (PDE). Finally, 3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one could be studied for its potential to act as a drug or drug delivery system for the treatment of various diseases.
Métodos De Síntesis
3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one can be synthesized via a variety of methods, including the cyclization of 1-phenyl-1,3-dihydro-2H-indol-2-one and cyclopropylcarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium acetate. The reaction is typically carried out at room temperature and is complete in approximately 24 hours. The product is then isolated and purified by column chromatography.
Propiedades
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-17-16(19-23-18(22)12-10-11-12)14-8-4-5-9-15(14)20(17)13-6-2-1-3-7-13/h1-9,12H,10-11H2/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJYRGUCGGJASS-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane](/img/structure/B2455314.png)





![4-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2455324.png)
![4-[(4-chloroanilino)methylene]-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2455327.png)
![3-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2455328.png)
![1-[4-(Morpholine-4-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B2455332.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2,4-dichloro-5-methylbenzenesulfonate](/img/structure/B2455333.png)
![Cyclopropyl-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2455335.png)
![(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2455336.png)